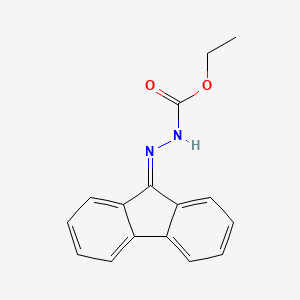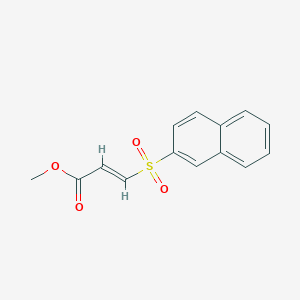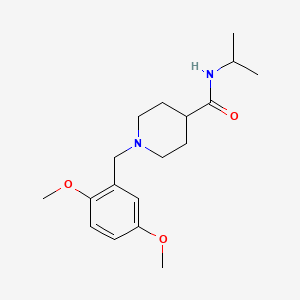
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent dye that is used in various applications, including biomedical imaging, protein labeling, and drug discovery. In
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its ability to emit fluorescence when excited by light. The fluorescent properties of the compound are due to the xanthene moiety, which undergoes a photochemical reaction upon excitation. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is its high quantum yield, which makes it a useful tool for fluorescence-based assays. Additionally, it is a non-toxic compound that is generally considered safe for use in scientific research. However, one limitation of the compound is its sensitivity to pH and solvent polarity, which can affect its fluorescent properties.
Zukünftige Richtungen
There are several future directions for N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide research. One area of focus is the development of new fluorescent probes based on the xanthene scaffold. Another area of research is the use of the compound in single-molecule imaging to study protein dynamics and interactions. Additionally, there is potential for the compound to be used in drug delivery systems due to its fluorescent properties. Finally, further studies are needed to investigate the effects of solvent polarity and pH on the fluorescent properties of the compound.
Conclusion
In conclusion, N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a fluorescent dye that has gained significant attention in scientific research. It is widely used as a fluorescent probe to label proteins and study their interactions, in biomedical imaging to visualize biological structures and processes, and in drug discovery to screen for potential drug candidates. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays. However, its sensitivity to pH and solvent polarity can affect its fluorescent properties. Future research directions include the development of new fluorescent probes, the use of the compound in single-molecule imaging, and investigating its potential use in drug delivery systems.
Synthesemethoden
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is synthesized through a condensation reaction between 3-methylbenzaldehyde and xanthene-9-carbaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe to label proteins and study their interactions. It is also used in biomedical imaging to visualize biological structures and processes. Additionally, it has been used in drug discovery to screen for potential drug candidates.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-7-6-8-16(13-15)23-22(24)14-19-17-9-2-4-11-20(17)25-21-12-5-3-10-18(19)21/h2-13,19H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJMKOPSQXJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)


![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)